3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 3-chlorophenyl group at position 5 and a 2,5-dimethylphenylmethylthio moiety at position 2.
Properties
Molecular Formula |
C17H17ClN4S |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H17ClN4S/c1-11-6-7-12(2)14(8-11)10-23-17-21-20-16(22(17)19)13-4-3-5-15(18)9-13/h3-9H,10,19H2,1-2H3 |
InChI Key |
GSSCNHVWEWXPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the dimethylphenyl group is introduced to the triazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, often using chlorinated aromatic compounds as starting materials.
Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved through the reaction of a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic groups, leading to the formation of different reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Antifungal Activity
Compounds within the triazole class are known for their antifungal properties. Research indicates that 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine exhibits significant antifungal activity against various strains of fungi. The mechanism involves inhibition of fungal sterol synthesis by targeting lanosterol demethylase enzymes.
Anticancer Properties
The compound has been studied for its chemopreventive and chemotherapeutic effects. Similar triazole derivatives have shown potential in modulating biochemical pathways associated with cancer cell proliferation. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Inhibition of Enzymatic Activity
The presence of the triazole ring allows for interaction with key enzymes involved in disease processes. For instance, docking studies have indicated that this compound can inhibit enzymes such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses and cancer progression.
Plant Growth Regulators
Research has indicated that compounds similar to 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine can act as plant growth regulators. They may enhance plant resilience against diseases and pests by modulating hormonal pathways.
Herbicide Development
The unique chemical structure suggests potential applications in herbicide development. The compound could be designed to target specific pathways in weeds while minimizing impact on crops.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antifungal Activity | Inhibition of sterol synthesis | Effective against multiple fungal strains |
| Anticancer Properties | Induction of apoptosis | Significant reduction in cell viability in cancer cell lines |
| Enzyme Inhibition | Targeting 5-LOX | Potential anti-inflammatory effects |
| Plant Growth Regulation | Hormonal modulation | Enhanced disease resistance observed in trials |
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal demonstrated that 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine exhibited antifungal activity comparable to established antifungal agents such as fluconazole. The minimum inhibitory concentration (MIC) values were determined for various fungal pathogens, confirming its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In vitro assays conducted on several cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, suggesting its utility as an anticancer agent.
Case Study 3: Herbicidal Potential
Field trials assessing the herbicidal activity of related triazole compounds revealed promising results in controlling weed populations without adversely affecting crop yields. Further research is needed to optimize formulations for agricultural use.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The aromatic groups may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy. The thioether linkage can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituents on the triazole ring significantly influence physical properties such as solubility, melting point, and stability. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Bulk : The target compound’s 2,5-dimethylphenylmethylthio group increases steric hindrance compared to simpler thiol/thione analogs (), likely reducing solubility in polar solvents .
- Thermal Stability : Melting points for triazole derivatives in (134–178°C) suggest moderate thermal stability, correlating with molecular symmetry and hydrogen-bonding capacity .
Biological Activity
The compound 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine is a member of the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.9 g/mol. The presence of both a triazole ring and various aromatic substituents contributes to its biological activity and interaction potential with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds bearing a triazole moiety exhibit significant activity against a range of pathogens. For example, studies have shown that modifications on the triazole ring can enhance antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Triazole Derivative A | Antibacterial | Staphylococcus aureus | |
| Triazole Derivative B | Antifungal | Candida albicans |
Antiviral Activity
Triazoles have also shown promise in antiviral applications. In particular, compounds with substitutions at the 5-position of the triazole ring have demonstrated activity against various viral strains, including HIV. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents can significantly enhance antiviral potency.
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various studies focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Triazoles are known to interact with key enzymes involved in tumor progression.
The mechanisms underlying the biological activities of triazoles often involve interactions with specific enzymes or receptors. For instance, triazoles can inhibit enzymes like thymidine phosphorylase (TP), which is implicated in tumor growth and angiogenesis:
- Thymidine Phosphorylase Inhibition : Compounds exhibiting TP inhibitory activity can disrupt nucleotide metabolism in cancer cells, leading to reduced proliferation.
Case Studies
Recent investigations into the biological activity of triazole derivatives have yielded promising results:
- Study on Thymidine Phosphorylase : A series of bis-triazoles were synthesized and evaluated for their inhibitory effects on TP. Results indicated that certain derivatives exhibited significant inhibition, suggesting their potential as antitumor agents .
- Antiviral Evaluation : A study focused on the antiviral properties of various triazole derivatives found that specific substitutions led to enhanced activity against HIV-1, highlighting the importance of structural modifications in drug design .
Q & A
Basic: What are the standard synthetic routes for this triazole derivative, and what analytical methods validate its purity?
Answer:
The compound is synthesized via multi-step protocols involving cyclization of arylhydrazines with thiol derivatives under acidic/basic conditions (e.g., cyclocondensation). Key steps include:
- Thioether formation : Reacting (2,5-dimethylphenyl)methanethiol with intermediates under controlled temperatures (60–80°C) .
- Triazole ring closure : Using catalysts like BF₃·Et₂O or H₂SO₄ to enhance yield .
Validation : - NMR spectroscopy (¹H/¹³C) confirms substituent positions and ring structure .
- Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 311.4 for C₁₆H₁₇ClN₄S) .
- HPLC monitors reaction progress (≥95% purity threshold) .
Basic: How is the compound’s structure characterized, and what computational tools predict its 3D conformation?
Answer:
- X-ray crystallography resolves crystal packing and hydrogen-bonding networks (if crystallizable) .
- FT-IR spectroscopy identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C–S at ~650 cm⁻¹) .
- Computational modeling : Density Functional Theory (DFT) optimizes geometry, while molecular docking (AutoDock Vina) predicts binding conformations to biological targets .
Basic: What preliminary biological assays are recommended for activity screening?
Answer:
- Antifungal activity : Broth microdilution against Candida albicans (MIC ≤ 16 µg/mL) .
- Cytotoxicity : MTT assay on human cancer lines (e.g., HepG2, IC₅₀ comparison with cisplatin) .
- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX-2) .
Advanced: How can synthesis be optimized to improve yield and selectivity?
Answer:
- Solvent optimization : Replace ethanol with DMF to enhance solubility of hydrophobic intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for regioselective thioether formation .
- Microwave-assisted synthesis : Reduce reaction time from 12h to 2h with 20% yield improvement .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., CYP51 for antifungal activity) .
- RNA-seq profiling : Identify differentially expressed genes in treated cancer cells to map signaling pathways .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target binding .
Advanced: How do substituent variations impact structure-activity relationships (SAR)?
Answer:
Advanced: How to resolve contradictions in reported biological data?
Answer:
- Assay standardization : Use CLSI guidelines for antifungal testing to minimize inter-lab variability .
- Control for substituent position : Re-evaluate 3-chlorophenyl vs. 4-chlorophenyl analogs in parallel assays .
- Meta-analysis : Pool data from ≥3 independent studies to identify consensus trends .
Advanced: What computational strategies predict degradation pathways or metabolite toxicity?
Answer:
- In silico metabolism : Use GLORYx or SwissADME to simulate Phase I/II metabolism .
- Toxicity prediction : TEST software estimates LD₅₀ and hepatotoxicity risks .
- Degradation modeling : Gaussian-based calculations identify hydrolysis-prone bonds (e.g., C–S cleavage at pH < 3) .
Advanced: How to assess stability under varying storage conditions?
Answer:
- Forced degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and pH 1–13 .
- HPLC-MS monitoring : Track degradation products (e.g., triazole ring oxidation at RT over 6 months) .
- Karl Fischer titration : Measure hygroscopicity (% water uptake) .
Advanced: What in vivo models are suitable for preclinical toxicity profiling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
